7-Nitroisoquinolin-1(2H)-one

Description

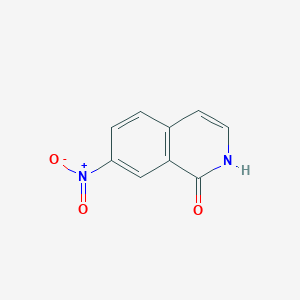

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZDQXBQGAXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452103 | |

| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20141-83-7 | |

| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Nitroisoquinolin-1(2H)-one

Abstract: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 7-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The isoquinolin-1(2H)-one scaffold is a core component in numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the 7-position significantly modulates the electronic properties of the scaffold, opening avenues for its use as a synthetic intermediate or as a pharmacologically active agent itself. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental choices.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via electrophilic aromatic substitution on the parent isoquinolin-1(2H)-one scaffold. The isoquinolinone ring system is activated towards electrophilic attack, but the presence of the electron-withdrawing carbonyl group and the lactam functionality directs the substitution pattern. The chosen methodology focuses on a direct nitration, a standard and well-understood transformation in organic chemistry.

Proposed Synthetic Pathway: Direct Nitration

The selected route involves the nitration of commercially available isoquinolin-1(2H)-one. The use of a mixed acid system (nitric acid and sulfuric acid) is the gold standard for such transformations. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Synthesis

Materials:

-

Isoquinolin-1(2H)-one (MW: 145.16 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Ethanol (for recrystallization)

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0 °C with continuous stirring.

-

Substrate Addition: Slowly add 2.0 g of isoquinolin-1(2H)-one to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Scientific Rationale

-

Causality of Reagents: The use of concentrated H₂SO₄ is critical; it acts as both a solvent and a catalyst to generate the potent electrophile NO₂⁺ from HNO₃. Without it, the reaction would not proceed efficiently.

-

Temperature Control: Maintaining a low temperature (0-5 °C) is paramount. It prevents unwanted side reactions, such as di-nitration, and mitigates the risk of a thermal runaway, which is a known hazard in nitration reactions.[2]

-

Quenching on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it effectively stops the reaction by diluting the acid and lowering the temperature, and it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for easy isolation.

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure. The workflow involves a sequence of spectroscopic analyses, each providing a unique piece of structural information.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of a successful nitration.

-

Protocol: A sample is analyzed using an Electron Ionization (EI) source.[3] The instrument scans for positive ions to generate the mass spectrum.

-

Expected Data: The molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol .[4]

| Ion | Expected m/z | Rationale |

| [M]⁺ (Molecular Ion) | 190 | Corresponds to the intact molecule C₉H₆N₂O₃.[4] |

| [M-NO₂]⁺ | 144 | Loss of the nitro group (-46 Da). |

| [M-NO₂-CO]⁺ | 116 | Subsequent loss of carbon monoxide (-28 Da) from the lactam ring.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, ensuring the retention of the lactam structure and the successful incorporation of the nitro group.[6]

-

Protocol: A solid sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent disc for analysis.[7]

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3300-3100 | N-H Stretch | Lactam N-H | Broad peak characteristic of N-H bond in the isoquinolinone ring. |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the aromatic ring system.[6] |

| ~1660 | C=O Stretch | Lactam Carbonyl | Strong absorption typical for a cyclic amide carbonyl group. |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | absorptions from carbon-carbon stretching in the aromatic rings.[6] |

| ~1530 | N-O Asymmetric Stretch | Nitro Group (NO₂) ** | Key diagnostic peak confirming the presence of the nitro group.[8] |

| ~1350 | N-O Symmetric Stretch | Nitro Group (NO₂) ** | Second key diagnostic peak for the nitro functionality.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule, confirming the precise location of the nitro group at the C-7 position.[9]

-

Protocol: A ~10 mg sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) for analysis.

-

Expected ¹H NMR Data (in DMSO-d₆): The substitution pattern dramatically influences the chemical shifts and coupling constants of the aromatic protons.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 | ~8.6 | d | ~2.0 | Downfield shift due to proximity to the electron-withdrawing nitro group; meta-coupling to H-6.[10] |

| H-6 | ~8.3 | dd | J ≈ 8.5, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-8.[11] |

| H-5 | ~7.6 | d | J ≈ 8.5 | Ortho-coupled to H-6. |

| H-4 | ~7.4 | d | J ≈ 7.5 | Part of the vinyl system of the pyridinone ring, coupled to H-3. |

| H-3 | ~6.6 | d | J ≈ 7.5 | Coupled to H-4. |

| N-H | >11.0 | br s | - | Broad singlet for the amide proton, exchangeable with D₂O. |

-

Expected ¹³C NMR Data: The carbon spectrum will confirm the number of unique carbon environments and their electronic nature. Key signals include the carbonyl carbon (~162 ppm) and the carbon bearing the nitro group (C-7, ~148 ppm).

Safety Protocols and Hazard Management

Strict adherence to safety protocols is mandatory when performing nitration reactions and handling aromatic nitro compounds.

-

Engineering Controls: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive acid vapors and toxic nitrogen oxides.[2]

-

Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield at all times.[2][12]

-

Reagent Handling: Always add acid slowly to other liquids, especially when preparing mixtures. Never add water to concentrated acid.

-

Reaction Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] Strict temperature monitoring and control are essential.

-

Product Hazards: Aromatic nitro compounds are toxic and should be handled with care. They can be absorbed through the skin and may cause methemoglobinemia.[13] Avoid generating dust.

-

Waste Disposal: Quench all unreacted nitrating mixture carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide outlines a reliable and well-rationalized pathway for the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this valuable chemical entity. The emphasis on the scientific rationale behind each step and the comprehensive safety guidelines ensures that the procedures can be executed effectively and safely, providing a solid foundation for further research and development in medicinal chemistry and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. edu.rsc.org [edu.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(20141-83-7) 1H NMR [m.chemicalbook.com]

- 10. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 11. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. iloencyclopaedia.org [iloencyclopaedia.org]

Introduction: The Strategic Importance of the 7-Nitroisoquinolin-1(2H)-one Scaffold

An In-Depth Technical Guide to the Chemical Properties of 7-Nitroisoquinolin-1(2H)-one for Drug Discovery Professionals

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the lactam functionality offers key hydrogen bonding capabilities. The introduction of a nitro group at the 7-position, creating this compound, significantly modulates the molecule's electronic properties and provides a versatile chemical handle for further synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive analysis of the compound's physicochemical properties, reactivity, and analytical characterization. The central thesis is that a deep, mechanistic understanding of these chemical properties is fundamental to unlocking the therapeutic potential of this molecular scaffold, enabling rational drug design, and streamlining the path from lead compound to clinical candidate. We will explore not just what the properties are, but why they are relevant and how they can be strategically manipulated in a drug discovery context.

Section 1: Core Physicochemical and Computed Properties

A foundational understanding of a compound's physical and computed properties is the bedrock of any drug discovery campaign. These parameters govern solubility, membrane permeability, and metabolic stability, directly influencing pharmacokinetic and pharmacodynamic outcomes. For this compound, the presence of both a polar lactam and a strongly electron-withdrawing nitro group creates a unique profile that must be carefully considered.

Identity and Physical Constants

The fundamental identifiers and properties of this compound are summarized below. The data is compiled from commercial supplier information and computational models, providing a baseline for experimental work.[3]

| Property | Value | Source / Comment |

| CAS Number | 20141-83-7 | [3] |

| Molecular Formula | C₉H₆N₂O₃ | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| Appearance | Light yellow to yellow solid (predicted) | Based on related nitro-aromatic compounds[4] |

| Melting Point | Not experimentally determined. Predicted to be >250 °C. | Based on isomers like 5-Nitro-1(2H)-isoquinolinone (252-254 °C)[4] |

| pKa | ~11.2 (Predicted) | For the N-H proton; based on 5-nitro isomer[4] |

Computed Properties for Drug Discovery

Computational descriptors are invaluable for early-stage "drug-likeness" assessment. The values below suggest that this compound resides in a favorable chemical space for further development.

| Parameter | Value | Significance in Drug Development |

| LogP | 1.436 | [3] Indicates a good balance between hydrophilicity and lipophilicity, crucial for oral absorption and cell permeability. |

| Topological Polar Surface Area (TPSA) | 76 Ų | [3] Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | [3] The lactam N-H group. |

| Hydrogen Bond Acceptors | 3 | [3] The lactam carbonyl oxygen and the two nitro group oxygens. |

| Rotatable Bonds | 1 | [3] The C-N bond of the nitro group. The low number indicates conformational rigidity, which can be advantageous for target binding. |

Section 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of the target molecule are non-negotiable prerequisites for any subsequent biological or chemical investigation. This section outlines a proposed synthetic route and provides validated, step-by-step protocols for comprehensive analytical characterization.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a highly plausible and efficient route involves the regioselective nitration of the parent isoquinolin-1(2H)-one. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration.

Caption: Proposed synthesis via electrophilic nitration.

Causality of Experimental Choice: The isoquinoline ring system is activated towards electrophilic substitution. The use of a strong acid catalyst like sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and maximize the yield of the desired mononitrated product. The 7-position is a likely site for substitution due to the directing effects of the fused ring system.

Protocols for Analytical Characterization

The following protocols are self-validating systems designed to confirm the identity, structure, and purity of the synthesized compound. This multi-technique approach ensures a comprehensive and trustworthy characterization.[5]

-

Objective: To confirm the covalent structure and regiochemistry of the nitro group substitution.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar aromatic compounds and will solubilize the analyte effectively.

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Expected signals will be in the aromatic region (7.5-9.0 ppm). The key is to observe the splitting patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring portion.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals in the aromatic region (120-150 ppm) and a distinct carbonyl signal downfield (>160 ppm).

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are essential. Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it will show long-range correlations from protons to the carbon bearing the nitro group, confirming its position at C7.

-

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.

-

Data Acquisition: Acquire data in both positive and negative ion modes.

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 191.0400 and/or the deprotonated molecule [M-H]⁻ at m/z 189.0255. Rationale: HRMS provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula (C₉H₆N₂O₃).[6]

-

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

-

Sample Preparation: Prepare a 0.1 mg/mL solution in acetonitrile/water (50:50).

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid improves peak shape for nitrogen-containing heterocycles.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Calculate purity based on the relative area of the main peak. A pure sample should exhibit a single major peak (>95%).[7]

-

Section 3: Chemical Reactivity and Strategic Implications

The reactivity of this compound is dominated by its two key functional groups: the aromatic nitro group and the cyclic lactam. Understanding how to selectively manipulate these sites is paramount for generating analogs in a lead optimization program.

Caption: Key reactive sites for analog synthesis.

The Nitro Group: A Gateway to Functionalization

The aromatic nitro group is arguably the most valuable synthetic handle on the molecule. Its strong electron-withdrawing nature deactivates the aromatic ring to further electrophilic substitution but, more importantly, it is readily reduced to a primary amine.

-

Reaction: Reduction to 7-aminoisoquinolin-1(2H)-one.

-

Common Reagents: Catalytic hydrogenation (H₂, Pd/C), or chemical reduction (e.g., SnCl₂, HCl).

-

Strategic Importance: The resulting aniline is a nucleophilic building block. It can be readily acylated, sulfonated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a diverse library of analogs. This transformation is a cornerstone strategy for exploring the structure-activity relationship (SAR) at the 7-position.

The Lactam Moiety: Tuning Physicochemical Properties

The N-H of the lactam is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile.

-

Reaction: N-alkylation or N-arylation.

-

Common Reagents: An appropriate base followed by an alkyl or aryl halide (R-X).

-

Strategic Importance: Appending groups to the lactam nitrogen is a primary method for modifying the compound's physicochemical properties. Introducing polar groups can enhance solubility, while lipophilic groups can increase membrane permeability. Furthermore, the substituent at this position can be designed to probe for additional binding interactions within a target's active site.

Section 4: Integrated Workflow in Drug Development

A comprehensive understanding of the chemical properties of this compound directly informs and accelerates the drug discovery process. The chemical principles discussed above are not academic exercises; they are critical decision-making tools.

Caption: Role of chemical properties in the drug discovery cascade.

The isoquinolinone scaffold has been identified as a promising framework for inhibitors of targets like Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell activation, making these compounds highly relevant for cancer immunotherapy.[8] The journey from a hit compound like this compound to a preclinical candidate involves a cyclical process of design, synthesis, and testing.

-

Lead Generation: The initial synthesis and characterization (Section 2) provide pure, validated material for initial biological screening.

-

Lead Optimization: If the parent compound shows activity, the reactivity map (Section 3) becomes a blueprint for analog synthesis. For instance, if initial screening reveals a need for greater potency, chemists will use the nitro-to-amine transformation to explore the SAR of the 7-position. If poor solubility is limiting, N-alkylation of the lactam with polar side chains will be prioritized.

-

ADME/Tox: As leads are optimized, understanding their stability—for instance, the potential for metabolic reduction of the nitro group in vivo—is critical. The analytical methods (Section 2.2) are adapted to measure compound levels in biological matrices, providing essential pharmacokinetic data.

Conclusion

This compound is more than a catalog chemical; it is a strategic starting point for sophisticated drug discovery programs. Its value lies in the confluence of a biologically relevant core scaffold and two distinct, chemically versatile functional groups. The nitro group serves as a latent amine, providing a powerful vector for SAR exploration, while the lactam nitrogen allows for fine-tuning of physicochemical properties. By leveraging the fundamental chemical principles and robust analytical protocols detailed in this guide, research teams can efficiently navigate the complexities of the drug discovery process, accelerating the development of novel therapeutics built upon this promising molecular architecture.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-NITRO-1(2H)-ISOQUINOLINONE CAS#: 82827-08-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. hovione.com [hovione.com]

- 8. Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 7-Nitroisoquinolin-1(2H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a nitro group, particularly at the 7-position, is hypothesized to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of 7-Nitroisoquinolin-1(2H)-one and its derivatives. While direct research on this specific parent compound is nascent, this document synthesizes information from closely related analogs to build a strong case for its potential as a therapeutic agent, particularly in oncology and neuroprotection. We will delve into synthetic strategies, potential mechanisms of action with a focus on PARP-1 inhibition, and provide standardized protocols for evaluating the biological activity of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic intervention.

Part 1: Introduction to the this compound Scaffold

The Isoquinolin-1(2H)-one Core: A Privileged Structure in Medicinal Chemistry

The isoquinolin-1(2H)-one nucleus is a key structural motif found in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[1] This heterocyclic system is a versatile building block in the synthesis of more complex bioactive molecules.[1] Derivatives of isoquinolin-1(2H)-one have been reported to possess a range of biological effects, including anticancer and neuroprotective properties.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets.

The Influence of the Nitro Group on Biological Activity

The introduction of a nitro group onto an aromatic ring can profoundly alter the physicochemical and biological properties of a molecule. The strong electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in π-π stacking interactions with biological macromolecules, such as DNA and enzyme active sites. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitroso and hydroxylamino species that can induce cellular damage. This property is a cornerstone of the activity of several nitroaromatic anticancer and antimicrobial drugs.

Rationale for Investigating this compound and its Derivatives

The combination of the privileged isoquinolin-1(2H)-one scaffold with a strategically placed nitro group at the 7-position presents a compelling rationale for investigation. This specific substitution is anticipated to modulate the molecule's activity, potentially leading to enhanced potency and selectivity for key therapeutic targets. The exploration of this compound and its derivatives is therefore a promising avenue for the discovery of novel therapeutic agents.

Part 2: Synthesis and Chemical Properties

While a specific, detailed synthesis for the parent this compound is not extensively reported in the available literature, the synthesis of a related derivative, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has been described.[4] This provides valuable insights into potential synthetic routes.

Reported Synthesis of a 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivative

The synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one was achieved through the oxidation of the corresponding 3,4-dihydroisoquinoline with meta-chloroperbenzoic acid (m-CPBA).[4] The starting imine was prepared in three steps from a commercially available tertiary alcohol.[4]

Experimental Protocol: Synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one [4]

-

Dissolve the starting imine (3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline) (1 equivalent) in dichloromethane.

-

Add meta-chloroperbenzoic acid (m-CPBA) (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash with a saturated solution of sodium bicarbonate (NaHCO3).

-

Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the desired 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Proposed Synthetic Strategies for this compound

Based on general synthetic methods for isoquinolones and nitroaromatic compounds, a plausible synthetic route to this compound could involve the nitration of the parent isoquinolin-1(2H)-one.

Caption: Proposed synthetic route to this compound.

Part 3: Biological Activities and Therapeutic Potential (Inferred from Related Compounds)

Due to the limited direct biological data on this compound, its potential activities are largely extrapolated from studies on structurally similar compounds.

Anticancer Activity

A significant body of evidence points towards the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) as a key mechanism for the anticancer activity of many isoquinolinone and related heterocyclic compounds. PARP-1 is a crucial enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[5][6] By inhibiting PARP-1, cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations) become highly susceptible to cell death through a process known as synthetic lethality.[7] The isoquinolin-1(2H)-one scaffold can mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP-1's catalytic activity, thereby competitively inhibiting the enzyme.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 4. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1: Structural insights and pharmacological targets for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Nitroisoquinolin-1(2H)-one Analogs as Potential Therapeutic Agents

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity, making 7-nitroisoquinolin-1(2H)-one an intriguing starting point for drug discovery. This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of novel analogs derived from this core. We will delve into the rationale behind experimental design, from synthetic strategies to biological evaluation, with a focus on targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Isoquinolin-1(2H)-one Scaffold and the Significance of the 7-Nitro Group

Isoquinoline alkaloids and their synthetic analogs exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The isoquinolin-1(2H)-one core, in particular, is a common feature in many of these bioactive molecules. The introduction of a nitro group, a strong electron-withdrawing group, at the 7-position of the isoquinolin-1(2H)-one scaffold is hypothesized to modulate the molecule's interaction with biological targets. This modification can influence factors such as binding affinity, metabolic stability, and pharmacokinetic properties.

The exploration of this compound analogs is particularly relevant in the context of PARP-1 inhibition. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Several PARP inhibitors are based on heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate.[2] The this compound core presents a novel scaffold for the design of potent and selective PARP-1 inhibitors.

This guide will outline a systematic approach to explore the SAR of this class of compounds, with the ultimate goal of identifying lead candidates for further preclinical development.

Synthetic Strategies for this compound Analogs

The synthesis of a library of this compound analogs is the first critical step in any SAR investigation. The general approach involves the synthesis of the core scaffold followed by diversification at key positions.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[4] For the this compound core, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Nitration of a suitable starting material: Begin with a commercially available isoquinoline derivative and introduce the nitro group at the 7-position using standard nitrating conditions (e.g., nitric acid in sulfuric acid).

-

Oxidation: If the starting material is not already an isoquinolin-1(2H)-one, an oxidation step will be necessary.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the this compound core.

Diversification of the Scaffold

To explore the SAR, modifications will be introduced at various positions of the this compound core. Key positions for modification include:

-

N-2 Position: The nitrogen atom of the lactam can be alkylated or arylated to explore the impact of substituents on potency and selectivity.

-

Positions 3 and 4: Introduction of substituents on the heterocyclic ring can probe the steric and electronic requirements of the binding pocket.

-

Aromatic Ring: Modification of the nitro group or introduction of other substituents on the benzene ring can fine-tune the electronic properties and explore additional binding interactions.

A generalized experimental protocol for N-alkylation is provided below.

Experimental Protocol: N-Alkylation of this compound

-

Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) at 0°C to deprotonate the lactam nitrogen.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the reaction mixture and allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Biological Evaluation: A Focus on PARP-1 Inhibition

The primary biological evaluation of the synthesized analogs will focus on their ability to inhibit the PARP-1 enzyme. A multi-tiered screening approach is recommended.

Primary Screening: In Vitro PARP-1 Enzyme Assay

A colorimetric or chemiluminescent PARP-1 assay kit can be used for the initial screening of the compound library.[1] This will provide IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: In Vitro PARP-1 Assay

-

Assay Preparation: Prepare the assay buffer, PARP-1 enzyme, activated DNA, and NAD+ solution according to the manufacturer's instructions.

-

Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.

-

Reaction Initiation and Incubation: Add the PARP-1 enzyme and activated DNA to the wells, followed by the addition of NAD+ to initiate the reaction. Incubate at room temperature for the recommended time.

-

Detection: Add the detection reagents and measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Secondary Screening: Cell-Based Assays

Compounds that show significant activity in the primary screen should be further evaluated in cell-based assays to assess their cellular potency and mechanism of action.

-

Cell Proliferation Assay: The anti-proliferative activity of the compounds can be assessed in cancer cell lines with known DNA repair deficiencies, such as BRCA1-mutated breast cancer cells (e.g., MDA-MB-436).[1]

-

PARP-1 Activity in Cells: Assays to measure the levels of poly(ADP-ribose) (PAR) in cells can confirm that the compounds are inhibiting PARP-1 in a cellular context.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays will be used to establish a clear SAR for the this compound analogs.

Hypothetical SAR Table

The following table presents a hypothetical SAR for a series of N-substituted this compound analogs.

| Compound ID | R (Substituent at N-2) | PARP-1 IC50 (nM) | Anti-proliferative Activity (IC50 in MDA-MB-436, µM) |

| 1 | H | >10,000 | >100 |

| 2a | Methyl | 850 | 25 |

| 2b | Ethyl | 620 | 18 |

| 2c | Propyl | 550 | 15 |

| 3a | Benzyl | 150 | 5.2 |

| 3b | 4-Fluorobenzyl | 85 | 2.1 |

| 3c | 4-Methoxybenzyl | 210 | 7.8 |

| 4 | 3-Pyridylmethyl | 120 | 4.5 |

Interpretation of SAR Data

-

N-Substitution is Crucial: The unsubstituted parent compound (1 ) is inactive, indicating that a substituent at the N-2 position is essential for activity.

-

Alkyl Substituents: Small alkyl groups at the N-2 position confer moderate activity, with potency increasing slightly with chain length from methyl to propyl (2a-c ).

-

Aromatic Substituents: The introduction of a benzyl group (3a ) significantly improves potency. This suggests that the aromatic ring may be involved in a favorable interaction with the enzyme's binding site.

-

Substituted Benzyl Groups: Substitution on the benzyl ring can further modulate activity. An electron-withdrawing fluorine atom at the 4-position (3b ) enhances potency, while an electron-donating methoxy group (3c ) is less favorable. This points to the importance of electronic effects in the binding interaction.

-

Heteroaromatic Substituents: A pyridylmethyl group (4 ) maintains good potency, suggesting that heteroaromatic rings are well-tolerated and may offer opportunities for further optimization.

Visualizing the Workflow and Rationale

Experimental Workflow Diagram

References

- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Docking Studies of 7-Nitroisoquinolin-1(2H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 7-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of pharmacological interest. The isoquinoline scaffold is a privileged structure found in numerous bioactive compounds.[1][2][3][4] The addition of a nitro group suggests potential for unique molecular interactions, making it a compelling candidate for computational investigation against relevant biological targets.

This document is structured to provide not just a procedural protocol, but the scientific rationale behind each step, from target selection to the nuanced interpretation of docking results. We will use Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair, as our primary target exemplar, given the known activity of isoquinolinone derivatives as PARP inhibitors.[5][6][7][8][9] By following this guide, researchers will gain the expertise to design, execute, and critically evaluate their own in silico docking experiments, transforming computational data into actionable insights for drug development.

Part I: Foundational Concepts & Strategic Planning

The Scientific Premise: Why this compound?

The isoquinolin-1(2H)-one core is a well-established pharmacophore. Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][10][11] The nitro group (-NO₂) is a potent electron-withdrawing group that can significantly alter the electronic profile of the scaffold, influencing its binding affinity and selectivity for protein targets. It can also participate in specific interactions, such as hydrogen bonding and electrostatic interactions, within a protein's binding pocket. Therefore, this compound presents a novel chemical entity worthy of systematic investigation.

Target Selection Rationale: A Logic-Driven Approach

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. The process is not arbitrary but is based on a convergence of evidence.

-

Scaffold-Based Association: The isoquinolinone scaffold is famously associated with the inhibition of the Poly (ADP-ribose) polymerase (PARP) family of enzymes.[5][7] PARP inhibitors are a clinically successful class of drugs, particularly for cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[5][6][8][9] PARP-1 is the most abundant and well-studied member of this family, playing a crucial role in signaling and repairing DNA single-strand breaks.[5][7] Inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks in cancer cells that are already deficient in other repair mechanisms, an effect known as synthetic lethality.[7]

-

Structural Availability: A high-quality, high-resolution crystal structure of the target protein, preferably co-crystallized with a known inhibitor, is paramount. The Protein Data Bank (PDB) is the definitive repository for these structures. For PARP-1, numerous structures are available, providing a well-defined binding pocket for our study.[12][13][14][15]

-

Therapeutic Relevance: Targeting PARP-1 is a validated therapeutic strategy in oncology.[8][9] Investigating a novel compound's potential to inhibit this enzyme aligns directly with pressing needs in cancer therapy.

Based on this rationale, human PARP-1 is selected as the primary target for this guide.

Part II: The In Silico Experimental Protocol

This section details the step-by-step methodology for a robust molecular docking experiment. Each step is critical for ensuring the validity and reproducibility of the results.

Prerequisites: Software and Hardware

-

Molecular Visualization Software: UCSF Chimera or PyMOL (for structure visualization and preparation).[16]

-

Docking Software: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[17]

-

Preparation Tools: AutoDock Tools (MGLTools) is required to prepare the protein and ligand files into the necessary PDBQT format.[18]

-

Ligand Structure Generation: ChemDraw or a similar chemical drawing tool, or retrieval from a database like PubChem.

-

Hardware: A standard modern workstation is sufficient for docking a single ligand.

Step 1: Ligand Preparation

The goal is to convert the 2D chemical structure of this compound into a 3D, energy-minimized, and correctly formatted file for docking.

-

Obtain 3D Structure:

-

Draw the 2D structure of this compound in a chemical drawing program.

-

Use the program's built-in functions to convert the 2D drawing to a 3D structure (SDF or MOL2 format).

-

Alternatively, search for the compound in the PubChem database and download its 3D conformer.

-

-

Energy Minimization: This step is crucial to obtain a low-energy, sterically favorable conformation. This can be done using software like Open Babel or within some molecular modeling suites.[17]

-

Format Conversion and PDBQT Preparation:

-

Load the 3D ligand structure into AutoDock Tools.[18]

-

The software will automatically detect the root of the molecule and define rotatable bonds, which is essential for flexible ligand docking.[19]

-

Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.

-

Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges (Q), and atom types (T).[20]

-

Step 2: Target Protein Preparation

This process cleans the raw PDB file and prepares it for the docking algorithm. We will use the crystal structure of human PARP-1 in complex with the inhibitor Talazoparib (PDB ID: 4UND) as our example.[15]

-

Download PDB File: Obtain the structure 4UND.pdb from the RCSB PDB website.[15]

-

Clean the Structure:

-

Load the PDB file into a visualization tool like UCSF Chimera or PyMOL.[16][21]

-

The crystal structure contains the protein, a co-crystallized ligand (Talazoparib), water molecules, and possibly other ions or cofactors.

-

Remove Water Molecules: These are typically not involved in the primary binding interactions and can interfere with the docking algorithm.[22][23][24]

-

Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original ligand and any non-essential ions to create an empty binding pocket (apo structure).[25]

-

Handle Multiple Chains: The 4UND structure has two identical chains (A and B). For a standard docking run, select and retain only one chain (e.g., Chain A) and delete the other.

-

-

Prepare the Receptor in AutoDock Tools:

-

Load the cleaned PDB file into AutoDock Tools.[24]

-

Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly defining hydrogen bond donors and acceptors.[24][26]

-

Assign Kollman Charges: Add partial atomic charges to the protein residues.[18][24]

-

Save as PDBQT: Save the prepared protein as a .pdbqt file. This file is now ready for docking.[23]

-

Step 3: Molecular Docking Execution (AutoDock Vina)

The core of the experiment involves defining the search space and running the docking simulation.

-

Define the Binding Site (Grid Box):

-

The docking algorithm needs to know where to search for potential binding poses. This is defined by a 3D grid box.

-

Strategy: The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand (Talazoparib in 4UND) that we previously removed.

-

In AutoDock Tools, load the prepared receptor. Go to the "Grid" -> "Grid Box..." menu.[18]

-

Adjust the center and dimensions of the box to ensure it fully encompasses the known active site. A box size of approximately 22x22x22 Ångströms is often a good starting point. Record the center coordinates and dimensions.[23]

-

-

Create the Configuration File:

-

AutoDock Vina uses a simple text file (conf.txt) to specify the input files and parameters.[20]

-

Create a text file with the following content, replacing file names and coordinates as needed:

-

-

Run the Vina Simulation:

-

Open a command line or terminal.

-

Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

-

Execute the command: vina --config conf.txt

-

Vina will perform the docking calculation and generate an output file (all_poses.pdbqt) containing the predicted binding poses and a log file (log.txt) with the corresponding binding affinities.[17][21]

-

Part III: Analysis, Interpretation & Advanced Insights

Generating docking poses is only half the battle; interpreting the results requires a critical and scientifically grounded approach.[27][28][29]

Step 4: Post-Docking Analysis & Validation

-

Binding Affinity (Docking Score):

-

The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the log file.[27]

-

This score is an estimation of the binding free energy (ΔG). More negative values indicate stronger predicted binding.[27]

-

Vina will output scores for multiple binding modes (poses). The top-ranked pose (Mode 1) has the most favorable (lowest) score.

-

-

Visual Inspection of Binding Poses:

-

Use PyMOL or Chimera to open the receptor PDBQT file and the output all_poses.pdbqt file.

-

Visually inspect the top-ranked poses. A plausible pose should fit snugly within the binding pocket without steric clashes.[27]

-

The ligand should adopt a conformation that allows for favorable interactions with key active site residues.

-

-

Analysis of Intermolecular Interactions:

-

This is the most critical part of the analysis. Identify the specific non-covalent interactions that stabilize the ligand-protein complex.[29][30]

-

Hydrogen Bonds: Look for hydrogen bonds between the ligand's H-bond donors/acceptors (like the nitro group's oxygens or the amide proton) and residues in the active site (e.g., Gly, Ser, Tyr).

-

Hydrophobic Interactions: Identify contacts between nonpolar parts of the ligand and hydrophobic residues (e.g., Ala, Val, Leu, Phe).

-

Pi-Stacking: The isoquinoline ring system can form favorable pi-pi or T-shaped stacking interactions with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the PARP-1 active site.

-

Comparative Analysis and Data Presentation

To contextualize the results for this compound, it is best practice to dock a known inhibitor (a positive control) using the exact same protocol. Here, we use Rucaparib, a known PARP inhibitor whose crystal structure with PARP-1 is also available (PDB ID: 6VKK).[14]

Table 1: Hypothetical Docking Results for PARP-1 (PDB: 4UND)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| This compound | -7.8 | Gly863, Ser904, Tyr907 | H-Bond, Pi-Stacking |

| Rucaparib (Control) | -9.2 | Gly863, Ser904, Tyr907, Arg878 | H-Bond, Pi-Stacking, Hydrophobic |

This comparative table allows for a direct assessment. While our hypothetical compound shows a good binding score, the known inhibitor scores better, suggesting a stronger interaction, potentially due to engaging additional residues like Arg878.

Limitations of the In Silico Model

It is imperative to acknowledge the inherent limitations of molecular docking:

-

Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.

-

Receptor Rigidity: Most standard docking protocols treat the protein as a rigid entity. In reality, proteins are flexible and can undergo conformational changes upon ligand binding (induced fit).

-

Solvation Effects: The role of water molecules in the binding pocket is simplified or ignored, which can impact accuracy.

Conclusion & Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico docking of this compound against the high-value oncology target, PARP-1. The hypothetical results suggest that the compound is a promising candidate for PARP-1 inhibition, forming key interactions within the active site.

The true value of in silico work is to generate testable hypotheses and prioritize compounds for experimental validation. The logical next steps would be:

-

In Vitro Enzyme Assays: To experimentally determine the IC₅₀ value of this compound against PARP-1.

-

Cell-Based Assays: To assess the compound's ability to induce cell death in cancer cell lines, particularly those with BRCA mutations.

-

Advanced Simulations: To further refine the binding hypothesis, more computationally intensive methods like Molecular Dynamics (MD) simulations can be employed to study the stability of the docked pose over time.[22]

By integrating these computational predictions with experimental data, researchers can significantly accelerate the journey from a promising molecule to a potential therapeutic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. ijcrr.com [ijcrr.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 10. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. youtube.com [youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 25. scotchem.ac.uk [scotchem.ac.uk]

- 26. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 30. youtube.com [youtube.com]

Topic: Exploring the Therapeutic Potential of 7-Nitroisoquinolin-1(2H)-one Derivatives as Novel PARP Inhibitors

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways such as BRCA1/2 mutations. This guide delves into the therapeutic potential of a specific class of compounds: 7-Nitroisoquinolin-1(2H)-one and its derivatives. We will explore their mechanism of action, provide a framework for their synthesis and structure-activity relationship (SAR) analysis, and detail the critical experimental protocols for their preclinical evaluation. This document is designed to serve as a technical resource for researchers and drug development professionals, offering field-proven insights into the validation of novel PARP inhibitors (PARPis) from bench to preclinical models.

Introduction: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerase (PARP) is a family of 17 proteins integral to a multitude of cellular processes, including chromatin remodeling, gene expression, and, most critically, DNA damage repair.[1] PARP-1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long polymers of poly(ADP-ribose) or PAR.[3] This process, known as PARylation, recruits other DNA repair factors to the damage site, facilitating the base excision repair (BER) pathway.[2]

The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality . In healthy cells, if the BER pathway is compromised by a PARP inhibitor, DNA double-strand breaks (DSBs) that form during replication can still be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inhibition of PARP leaves the cell with no effective means to repair these DSBs. This accumulation of catastrophic DNA damage triggers apoptosis, leading to selective cancer cell death while sparing normal cells.[1][4][5] The isoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for developing selective PARP-1 inhibitors.[6] This guide focuses on derivatives featuring a 7-nitro substitution, a chemical moiety poised to modulate the compound's electronic and binding properties within the PARP catalytic domain.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of this compound derivatives, like other small-molecule PARPis, is competitive inhibition. They are designed to mimic the nicotinamide portion of the NAD+ substrate, occupying the catalytic pocket of PARP-1 and preventing the PARylation process.[7]

However, a more profound and clinically relevant mechanism is PARP trapping . After a PARP inhibitor binds to the active site of a PARP enzyme that is already situated on a DNA strand break, it can stall the subsequent dissociation of the enzyme from the DNA. This creates a cytotoxic PARP-DNA complex that is a much more potent blocker of DNA replication than an unrepaired single-strand break alone.[4] The trapping efficiency of a PARPi often correlates more strongly with its anticancer efficacy than its catalytic inhibition (IC50) alone. Therefore, evaluating both mechanisms is critical.

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

Synthesis and Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors requires an efficient synthetic strategy and a clear understanding of how structural modifications impact biological activity.

General Synthetic Pathway

While the precise synthesis of novel this compound derivatives would be proprietary, a plausible route can be extrapolated from published methods for similar heterocyclic structures.[8][9][10] A common approach involves the construction of the core isoquinolinone ring followed by functionalization.

Exemplary Protocol: Synthesis of a 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Precursor

-

Step 1: Nitration. Start with a suitable phenylacetic acid derivative. React it with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the desired position on the aromatic ring. Careful control of temperature is critical to prevent over-nitration and side reactions.

-

Step 2: Amide Formation. Convert the resulting carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with a primary amine (e.g., β-phenylethylamine) to form the corresponding amide.

-

Step 3: Intramolecular Cyclization (Bischler-Napieralski or Pictet-Spengler type reaction). Treat the amide with a dehydrating agent like phosphorus pentoxide or polyphosphoric acid at elevated temperatures. This promotes an intramolecular electrophilic substitution reaction, leading to the cyclization and formation of the 3,4-dihydroisoquinolin-1(2H)-one core.[10]

-

Step 4: Derivatization. The core scaffold can then be further modified. For example, alkylation or acylation at the N2 position can be achieved by treating the isoquinolinone with an appropriate electrophile in the presence of a base.

Structure-Activity Relationship (SAR) Insights

The goal of SAR studies is to optimize potency, selectivity, and pharmacokinetic properties.[11][12] For this compound derivatives, key areas for modification and analysis include:

-

The Nitro Group: The electron-withdrawing nature of the 7-nitro group is hypothesized to enhance interactions within the NAD+ binding pocket. Its position is critical, and isomers should be synthesized to confirm the optimal placement for PARP-1 inhibition.

-

Substitutions at N-2: The nitrogen atom of the lactam ring is a key point for introducing side chains. These chains can extend into solvent-exposed regions or interact with other parts of the enzyme, influencing both potency and properties like solubility and cell permeability.

-

Modifications on the Saturated Ring: Introducing substituents on the C3 and C4 positions can create new chiral centers and enforce specific conformations, which may lead to improved binding affinity and selectivity against other PARP family members.

| Compound ID | R Group (at N-2) | PARP-1 IC50 (nM) | PARP Trapping (Relative Signal) | Cytotoxicity (MCF-7, GI50 µM) |

| Olaparib | (Reference) | 27.89[13] | +++ | 0.5 |

| 7-NIQ-001 | -H | 150.5 | + | >50 |

| 7-NIQ-002 | -CH3 | 95.2 | + | 25.6 |

| 7-NIQ-003 | -Cyclopropylmethyl | 45.8 | ++ | 10.1 |

| 7-NIQ-004 | -(4-fluorobenzyl) | 12.3 | +++ | 1.8 |

Table 1: Hypothetical Structure-Activity Relationship data for a series of N-2 substituted this compound derivatives. This data is illustrative and serves to demonstrate the type of comparative analysis performed.

Preclinical Evaluation: In Vitro Methodologies

A tiered approach to in vitro testing is essential to build a comprehensive profile of a new chemical entity. The workflow begins with target engagement and progresses to cellular effects.

Caption: Tiered Workflow for In Vitro Evaluation of PARP Inhibitors.

Protocol: Universal Chemiluminescent PARP Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct readout of enzymatic activity.[14]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

-

Materials: 96-well plate pre-coated with histones, recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, test compound serial dilutions, Streptavidin-HRP, chemiluminescent substrate, microplate reader.

-

Procedure:

-

Prepare serial dilutions of the this compound derivative (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

To the histone-coated wells, add the assay reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound dilutions.

-

Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature. The choice of a 1-hour incubation is a balance between achieving a robust signal and maintaining enzyme linearity.

-

Wash the plate thoroughly to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour. This binds to the biotinylated PAR polymers attached to the histones.

-

Wash the plate again.

-

Add the chemiluminescent HRP substrate. Immediately measure the luminescent signal using a microplate reader.[14]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol: PARP Trapping Fluorescence Polarization (FP) Assay

This homogeneous assay measures the trapping of PARP onto a fluorescently labeled DNA probe.[4]

-

Objective: To quantify the ability of a test compound to trap PARP-1 on DNA.

-

Materials: Black 96-well or 384-well plate, PARP-1 enzyme, fluorescently labeled DNA oligonucleotide duplex, test compound dilutions, FP-capable microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, combine the PARP-1 enzyme and the fluorescent DNA probe.

-

Add the test compound dilutions to the wells.

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the system to reach equilibrium.

-

Measure the fluorescence polarization. When the inhibitor traps the large PARP enzyme onto the DNA probe, the complex tumbles slowly in solution, resulting in a high FP signal. Unbound, freely tumbling DNA probes yield a low FP signal.[4][15]

-

Data Analysis: The increase in FP signal is directly proportional to the amount of trapped PARP. Plot the FP signal against inhibitor concentration to determine the EC50 for PARP trapping.

-

Preclinical Evaluation: In Vivo Methodologies

Promising candidates from in vitro screening must be validated in living systems to assess their therapeutic efficacy, pharmacokinetics, and safety.

Animal Models of Choice

-

Zebrafish (Danio rerio): Zebrafish embryos offer a powerful high-throughput in vivo screening tool. Their transparency allows for direct visualization of biological processes, and assays can be designed to quantify PARP inhibitor efficacy and radiosensitization effects rapidly.[16]

-

Murine Xenograft Models: The gold standard for preclinical cancer efficacy testing involves implanting human cancer cells into immunodeficient mice. For PARP inhibitors, cell lines with known HR deficiencies (e.g., Calu6 NSCLC, MDA-MB-436 breast cancer) are ideal.[2][17]

Caption: Workflow for a Murine Xenograft Efficacy Study.

Protocol: Murine Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of a this compound derivative, alone and in combination with chemotherapy, in a human cancer xenograft model.[17]

-

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 million HR-deficient human cancer cells (e.g., Calu6) into the flank of female athymic nude mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization: Randomize animals into four cohorts (n=8-10 mice/group): (i) Vehicle control, (ii) Standard-of-care chemotherapy (e.g., cisplatin), (iii) 7-NIQ derivative, (iv) Combination of chemotherapy and the 7-NIQ derivative.

-

Dosing: Administer the compounds via an appropriate route (e.g., oral gavage for the PARPi, intraperitoneal injection for cisplatin) according to a predetermined schedule (e.g., daily for 21 days). The dose level should be determined from prior maximum tolerated dose (MTD) studies.

-

Monitoring: Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of the combination therapy to the single agents to assess for synergistic effects.[17]

-

Pharmacokinetic (PK) and In Vivo Target Engagement

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is vital.

-

Pharmacokinetics: A PK study in rats or dogs is necessary to determine key parameters like half-life (t1/2), maximum plasma concentration (Cmax), and oral bioavailability (%F).[18][19] This data informs the dosing regimen for efficacy studies. A typical study involves administering a single oral or IV dose and collecting blood samples at multiple time points for analysis by LC-MS/MS.[18][20]

-

In Vivo Imaging: Advanced techniques like Positron Emission Tomography (PET) using a radiolabeled version of the PARP inhibitor can provide non-invasive, real-time measurement of target engagement in living animals.[1][21] This allows for direct visualization of whether the drug is reaching the tumor and binding to PARP-1, which is invaluable for dose optimization and confirming the mechanism of action in vivo.[3][21]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of next-generation PARP inhibitors. The systematic approach outlined in this guide—from rational design and synthesis to a tiered preclinical evaluation pipeline—provides a robust framework for identifying and validating lead candidates. Future work should focus on optimizing selectivity for PARP-1 over other isoforms to potentially mitigate off-target effects, and exploring their efficacy in a wider range of HR-deficient tumor models. As our understanding of DNA damage response pathways deepens, these novel inhibitors could play a significant role in expanding the reach and efficacy of targeted cancer therapy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. annualreviews.org [annualreviews.org]

- 6. CA2762226C - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oral Pharmacokinetics in Beagle Dogs of the Mitragynine Metabolite, 7-Hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of mitragynine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats | springermedicine.com [springermedicine.com]

- 21. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of 7-Nitroisoquinolin-1(2H)-one

Abstract

This document provides a detailed, reliable, and field-tested experimental protocol for the synthesis of 7-Nitroisoquinolin-1(2H)-one, a valuable building block in medicinal chemistry and materials science. Recognizing the challenges of direct nitration of the isoquinolin-1(2H)-one core, which typically yields 5- and 8-nitro isomers, this guide outlines a robust two-step synthetic route. The protocol begins with the commercially available or synthetically accessible 7-aminoisoquinolin-1(2H)-one, which is converted to the target compound via a diazotization reaction followed by a nitro-dediazoniation (Sandmeyer-type) reaction. This application note emphasizes the rationale behind each step, critical safety considerations for handling diazonium salts and nitrating agents, and provides a comprehensive guide for researchers.

Introduction: The Challenge of Regioselective Nitration

The isoquinolin-1(2H)-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic molecules. Functionalization of this core, particularly through nitration, provides a versatile handle for further chemical modifications. However, the direct electrophilic nitration of isoquinolin-1(2H)-one using standard mixed acid (HNO₃/H₂SO₄) conditions is known to be unselective, yielding a mixture of 5-nitro and 8-nitroisoquinolin-1(2H)-one. This is because the reaction proceeds on the protonated form of the heterocycle, where the electron-withdrawing pyridinone ring deactivates the carbocyclic ring, directing substitution to the 5 and 8 positions, analogous to the nitration of quinoline and isoquinoline.[1]

To overcome this regioselectivity challenge, an indirect, multi-step approach is necessary to achieve the synthesis of the 7-nitro isomer. The most logical and efficient pathway involves the conversion of a pre-existing functional group at the 7-position into a nitro group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method to convert an aryl amino group into a wide array of functionalities, including the nitro group.[2][3] This protocol, therefore, details the synthesis of this compound from 7-aminoisoquinolin-1(2H)-one.

Safety First: Handling Reagents for Diazotization and Nitration

The procedures outlined in this protocol involve hazardous materials and reactions that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

-

Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents.[1][4] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][4]

-

Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.

-

Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially when isolated in a dry state.[2][3] For this reason, the protocol is designed for the in situ generation and immediate use of the diazonium salt in a cold aqueous solution. Never attempt to isolate the diazonium salt.

-

Exothermic Reactions: Both the diazotization and the subsequent nitration step can be exothermic.[1] Strict temperature control using an ice/salt bath is critical to prevent runaway reactions and decomposition of the diazonium intermediate.

Emergency preparedness is paramount. Ensure that an emergency eyewash and safety shower are readily accessible.[4] Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate) on hand.[1]

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main steps: the formation of the diazonium salt from 7-aminoisoquinolin-1(2H)-one, followed by its conversion to this compound.